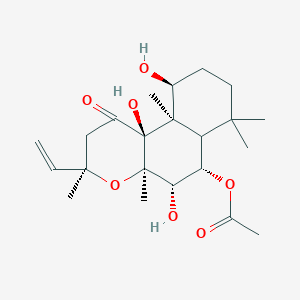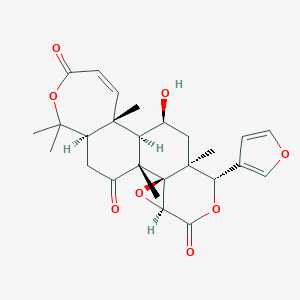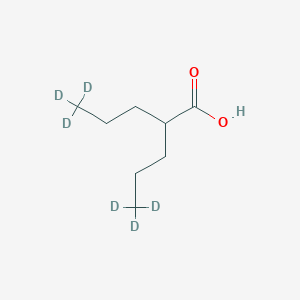
戊酸-5,5,5-d3,2-(丙基-3,3,3-d3)-
描述
“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-”, also known as Valproic Acid-d6, is a deuterium-labelled form of Valproic Acid . It is a branched chain, fatty acid which is reported to potentially enhance central GABAergic neurotransmission and inhibit Na+ channels . The molecular formula is C8H10D6O2 and the molecular weight is 150.25 .
Molecular Structure Analysis
The molecular structure of “Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” is represented by the formula (CD3CH2CH2)2CHCOOH . This indicates that it is a carboxylic acid with two propyl groups attached to the central carbon atom, and all the terminal hydrogen atoms in the propyl groups and the hydrogen atoms in the carboxylic acid group are replaced by deuterium .
Physical And Chemical Properties Analysis
“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” has a molecular weight of 150.25 . It is a deuterium-labelled form of Valproic Acid, and its isotopic enrichment is 99 atom % D . The compound is stable if stored under recommended conditions .
科学研究应用
Antiepileptic Agent
Valproic Acid (VA) has been widely used as an antiepileptic agent for several decades . The ability of VA to stop different types of epileptic seizures has been associated with increased GABAergic neurotransmission, inhibition of glutamatergic neurotransmission, and a general decrease in CNS hyperactivity by acting on ion channels .
Treatment of Bipolar Affective Disorder
VA is also used in the treatment of bipolar affective disorder . The precise mechanisms of VA’s anticonvulsant effects are still not clear, but its effects on other neurotransmitter systems, enzymes, and intracellular signaling pathways have been revealed .
Alteration of Gene Expression
In recent years, the focus of interest in valproate research has changed due to its ability to alter gene expression both by inhibiting histone deacetylases and by changing levels of DNA methylation . These new studies reveal alternative mechanisms of valproate action .
Treatment of Migraines
VA is used in the prevention and relief of migraines . It has a mild antidepressant effect and is used to treat almost all types of epilepsy, but it is most effective against absence seizures, juvenile myoclonic epilepsy, as well as against epilepsy with generalized tonic-clonic seizures .
Neuropathic Pain Management
Apart from epilepsy and bipolar disorder, VA is also marketed for the treatment of neuropathic pain . It has potential therapeutic applications in other central nervous system (CNS) disorders .
Cancer Treatment
VA has potential therapeutic applications in various cancer types . Since the discovery of its anticonvulsant activity, substantial efforts have been made to develop structural analogues and derivatives in an attempt to increase potency and decrease adverse side effects .
作用机制
Target of Action
Valproic Acid-d6, also known as Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is significant because HDACs regulate a wide variety of functions within the organism .
Mode of Action
Valproic Acid-d6 acts as an HDAC inhibitor . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . By inhibiting HDACs, Valproic Acid-d6 increases the level of acetylation of histones, leading to a more relaxed chromatin structure. This relaxed structure is associated with an increase in gene expression .
Biochemical Pathways
Valproic Acid-d6 affects several biochemical pathways. It increases the level of γ-aminobutyric acid (GABA) in the brain by inhibiting GABA degradation, inhibiting GABA transaminase (ABAT), and reducing conversion . It also activates the Notch1 signaling pathway . Furthermore, it reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway .
Pharmacokinetics
The pharmacokinetics of Valproic Acid-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and widely distributed throughout the body . The clearance of Valproic Acid-d6 is influenced by several factors including sex, daily dose, and body weight .
Result of Action
The molecular and cellular effects of Valproic Acid-d6’s action include the induction of differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway . It also exhibits neuroprotective effects and has been shown to have anti-proliferative effects in a variety of cancer types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Valproic Acid-d6. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, individual genetic variations can influence the metabolism and therapeutic response to Valproic Acid-d6 .
属性
IUPAC Name |
5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236605 | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valproic Acid-d6 | |
CAS RN |
87745-18-4 | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87745-18-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



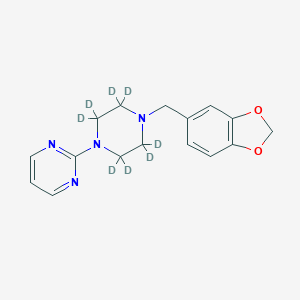
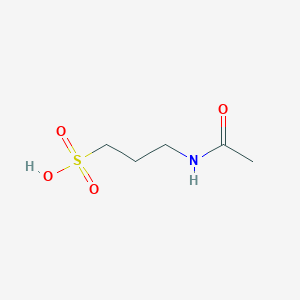
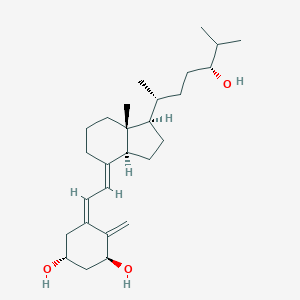
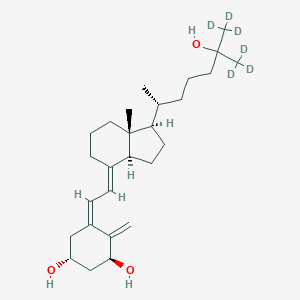
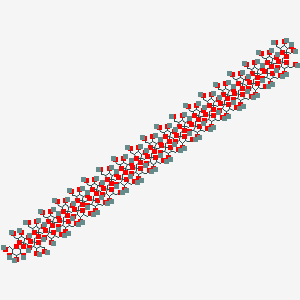
![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)

